![molecular formula C4H6ClNOS B2528192 1,3-Oxazol-4-ylmethanethiol;hydrochloride CAS No. 2470440-56-1](/img/structure/B2528192.png)
1,3-Oxazol-4-ylmethanethiol;hydrochloride
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Overview
Description
Synthesis Analysis
Paper describes a method for synthesizing 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. The process involves the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride. This method could potentially be adapted for the synthesis of "1,3-Oxazol-4-ylmethanethiol;hydrochloride" by choosing appropriate starting materials and reaction conditions. The paper also mentions the formation of 1,2- and 1,4-bisoxazolyl-substituted benzenes, indicating the versatility of the synthetic approach for creating diverse oxazole derivatives.
Molecular Structure Analysis
The molecular structure of oxazole derivatives, such as those mentioned in paper , typically includes a five-membered ring with nitrogen and oxygen atoms. The substituents on the ring can significantly influence the compound's electronic properties and reactivity. For "1,3-Oxazol-
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Neurokinin-1 Receptor Antagonists : A compound structurally related to 1,3-Oxazol-4-ylmethanethiol hydrochloride demonstrated high affinity as an orally active neurokinin-1 (h-NK(1)) receptor antagonist, showing efficacy in pre-clinical tests for emesis and depression. This highlights its potential in developing treatments for these conditions (Harrison et al., 2001).
Supramolecular Assemblies : Studies on optically active, regioregular polythiophenes bearing chiral oxazoline residues revealed solvent-induced chiroptical properties, offering insights into the design of chiral supramolecular aggregates with potential applications in materials science and enantioselective catalysis (Goto, Okamoto, & Yashima, 2002).
Corrosion Inhibition : A triazole derivative was studied for its corrosion inhibition properties on mild steel in acidic media, demonstrating high efficiency and providing a basis for developing new corrosion inhibitors (Lagrenée et al., 2002).
Microwave-Assisted Syntheses : Research on the synthesis of oxazolines and thiazolines under microwave irradiation using N-acylbenzotriazoles presented a rapid and efficient method for preparing these compounds, useful in various synthetic applications (Katritzky et al., 2004).
Materials Science
- Electrochromic Polymers : Terthienyl-based monomers incorporating oxazolylmethanethiol derivatives were used to synthesize electrochromic polymers, exhibiting multicolored electrochromism. This research contributes to the development of novel materials for optoelectronic applications (Yigit et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1,3-oxazol-4-ylmethanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c7-2-4-1-6-3-5-4;/h1,3,7H,2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYCSIKXNFOIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CS.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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